molecular formula C30H35NO5S B582930 (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin CAS No. 153215-71-5

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin

货号 B582930
CAS 编号: 153215-71-5
分子量: 521.672
InChI 键: LXHPEXVZKOARCJ-FQLXRVMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin, also known as (-)-BPAP, is a chiral compound that belongs to the family of tetralin-based dopamine receptor agonists. It is a potent and selective agonist of the D3 dopamine receptor, which plays a crucial role in the regulation of the mesolimbic dopamine system. Due to its unique pharmacological profile, (-)-BPAP has attracted considerable attention in the scientific community as a potential therapeutic agent for the treatment of various neuropsychiatric disorders.

作用机制

(-)-BPAP exerts its effects by selectively activating the D3 dopamine receptor, which is primarily localized in the mesolimbic dopamine system. This system plays a crucial role in the regulation of reward and motivation, and its dysfunction has been implicated in various neuropsychiatric disorders. By selectively targeting the D3 receptor, (-)-BPAP may modulate the activity of this system and restore its normal function.

生化和生理效应

(-)-BPAP has been shown to produce a range of biochemical and physiological effects in preclinical models. These include increased dopamine release in the mesolimbic system, enhanced locomotor activity, and improved cognitive function. It has also been shown to reduce the expression of pro-inflammatory cytokines and protect against oxidative stress, suggesting potential neuroprotective effects.

实验室实验的优点和局限性

One of the main advantages of (-)-BPAP is its high selectivity for the D3 dopamine receptor, which allows for precise modulation of the mesolimbic dopamine system. It also exhibits high potency and efficacy, making it a useful tool for studying the role of the D3 receptor in various neuropsychiatric disorders. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.

未来方向

Several potential future directions for research on (-)-BPAP include further characterization of its pharmacological profile, optimization of its synthesis and formulation, and evaluation of its therapeutic potential in clinical trials. Additionally, the development of selective radioligands for the D3 receptor may facilitate the study of its distribution and function in the human brain. Overall, (-)-BPAP represents a promising candidate for the development of novel therapeutics for neuropsychiatric disorders.

合成方法

The synthesis of (-)-BPAP involves several steps, including the preparation of the starting material, the tetralone intermediate, and the final product. The most commonly used method for the synthesis of (-)-BPAP is the asymmetric reduction of the ketone intermediate using chiral catalysts. This method has been optimized to achieve high yields and enantiomeric purity of the final product.

科学研究应用

(-)-BPAP has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit a unique profile of activity, including potent agonism at the D3 dopamine receptor and moderate affinity for the D2 dopamine receptor. This makes it a promising candidate for the treatment of various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction.

属性

IUPAC Name

2-[[(6R,7R)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO5S/c1-22-10-12-26(13-11-22)37(33,34)36-19-18-35-30-9-5-8-25-20-29(32)28(21-27(25)30)31-16-14-24(15-17-31)23-6-3-2-4-7-23/h2-13,24,28-29,32H,14-21H2,1H3/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHPEXVZKOARCJ-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2CC(C(C3)O)N4CCC(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2C[C@H]([C@@H](C3)O)N4CCC(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。